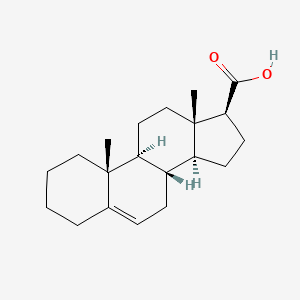

5-Etienic acid

CAS No.: 438-10-8

Cat. No.: VC1793586

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438-10-8 |

|---|---|

| Molecular Formula | C20H30O2 |

| Molecular Weight | 302.5 g/mol |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

| Standard InChI | InChI=1S/C20H30O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h6,14-17H,3-5,7-12H2,1-2H3,(H,21,22)/t14-,15-,16-,17+,19-,20-/m0/s1 |

| Standard InChI Key | GHJGFBLULGDFKQ-UDCWSGSHSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CCCC4)C |

| SMILES | CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCCC4)C |

| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCCC4)C |

Introduction

Chemical Identity and Structure

5-Etienic acid, also known as (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid, is a steroidal compound belonging to the androstane class. This compound is characterized by its specific steroidal backbone with a carboxylic acid group at the 17-beta position . It is important to differentiate between several closely related compounds that appear in scientific literature with similar names but different structural characteristics.

Chemical Identifiers

The following table provides key chemical identifiers for 5-etienic acid:

| Parameter | Value |

|---|---|

| Common Name | 5-Etienic acid |

| CAS Registry Number | 438-10-8 |

| Molecular Formula | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45100 g/mol |

| Exact Mass | 302.22500 |

| Synonym | 5-Androstene-17beta-carboxylic acid |

Table 1: Chemical identifiers of 5-etienic acid

Structural Characteristics

The compound features a tetracyclic steroid nucleus with a characteristic carbon skeleton arrangement typical of steroids. The most distinguishing feature is the carboxylic acid moiety at position 17, which confers acidic properties to the molecule. The carbon-carbon double bond at position 5 is another defining structural element that affects its reactivity and biological activity .

Physical and Chemical Properties

Understanding the physicochemical properties of 5-etienic acid is essential for predicting its behavior in biological systems and for developing effective synthesis and purification methods.

Physicochemical Parameters

| Property | Value |

|---|---|

| LogP | 5.04010 |

| PSA (Polar Surface Area) | 37.30000 |

| Vapor Pressure | 8.12E-09 mmHg at 25°C |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Appearance | Crystalline solid |

Table 2: Physicochemical properties of 5-etienic acid

Reactivity Profile

5-Etienic acid demonstrates reactivity primarily through its carboxylic acid functional group, which can participate in various chemical transformations including esterification, amidation, and reduction reactions. The carbon-carbon double bond at position 5 provides another reactive site that can undergo additions, oxidations, and other transformations typical of alkenes.

Synthesis Methods

The synthesis of 5-etienic acid can be accomplished through several routes, with each method offering distinct advantages depending on the starting materials available and the desired purity of the final product.

Laboratory Synthesis

One common synthetic approach involves the oxidation of pregnenolone acetate using sodium hypobromite. This multistep process requires careful control of reaction conditions to ensure high yield and stereoselectivity. The general procedure involves:

-

Preparation of a sodium hypobromite solution by adding bromine to cooled sodium hydroxide solution

-

Addition of the hypobromite solution to pregnenolone acetate in dioxane and water

-

Controlled temperature reaction followed by acidification

-

Isolation and purification of the crystalline product

Industrial Production

Industrial production of 5-etienic acid typically follows similar synthetic routes but on a larger scale. The process requires:

-

Careful control of reaction conditions to optimize yield and purity

-

Advanced purification techniques including recrystallization and chromatography

-

Quality control measures to ensure consistent product specifications

-

Efficient waste management and recovery of solvents and reagents

Chemical Reactions

5-Etienic acid participates in numerous chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Types of Reactions

The compound undergoes several important reaction types:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Esterification | Formation of esters at the carboxylic acid group | Alcohols with acid catalysts (H₂SO₄, HCl) |

| Amidation | Formation of amides | Amines with coupling reagents (DCC, EDC) |

| Reduction | Conversion of carboxylic acid to alcohol | LiAlH₄, NaBH₄ |

| Oxidation | Modification of the C5-C6 double bond | KMnO₄, OsO₄, m-CPBA |

Table 3: Common reaction types of 5-etienic acid

Derivative Formation

Derivatives of 5-etienic acid have been synthesized for various research purposes, including:

-

Ester derivatives for improved lipophilicity

-

Amide derivatives for enhanced binding to specific receptors

-

Reduced derivatives for studying structure-activity relationships

-

Modified derivatives with altered biological activities

An important derivative is 3-beta-acetoxy-5-etienic acid (CAS: 7150-18-7), which has been studied for its specific biological activities and has been identified in certain medicinal plant extracts .

Biological Activity

The biological activity of 5-etienic acid is primarily related to its steroidal structure and its role in various biochemical pathways.

Mechanism of Action

5-Etienic acid acts as a precursor in steroid metabolism and synthesis, influencing several physiological processes:

-

It serves as an intermediate in the biosynthesis of various steroid hormones

-

It participates in metabolic pathways related to cholesterol metabolism

-

Its derivatives can modulate receptor-mediated signaling pathways

-

Some derivatives show selective binding to specific hormone receptors

For example, the 3-beta-acetoxy derivative acts as a full agonist of the estrogen receptor beta (ERβ) without affecting androgen receptors, suggesting potential applications in hormone-related therapies.

Pharmacological Effects

Research has identified several potential pharmacological effects of 5-etienic acid derivatives:

| Effect | Description | Research Evidence |

|---|---|---|

| Anti-inflammatory | Suppression of inflammatory mediators in immune cells | Studies showing reduction in inflammatory cytokines |

| Neuroprotective | Protection of brain cells from oxidative stress | Reduction in oxidative stress markers in neuronal cell cultures |

| Hormonal | Modulation of estrogen receptor activity | Binding studies showing affinity for ERβ receptors |

| Metabolic | Influence on lipid metabolism pathways | Effects on cholesterol biosynthesis enzymes |

Table 4: Potential pharmacological effects of 5-etienic acid and its derivatives

Research Applications

5-Etienic acid has several important applications in scientific research, pharmaceutical development, and analytical chemistry.

Pharmaceutical Development

The compound serves as a valuable starting material for developing various pharmaceutical agents, including:

-

Steroid-based medications for hormonal therapies

-

Anti-inflammatory agents for treating chronic conditions

-

Potential neuroprotective agents for neurodegenerative diseases

-

Intermediates in the synthesis of more complex bioactive molecules

Biochemical Research

In biochemical research, 5-etienic acid is utilized for:

-

Studying steroid metabolism pathways

-

Investigating structure-activity relationships of steroidal compounds

-

Developing analytical methods for steroid detection and quantification

-

Exploring the role of steroids in various physiological processes

Presence in Natural Products

Interestingly, derivatives of 5-etienic acid have been identified in natural sources. For example, 3-beta-acetoxy-5-etienic acid has been detected in medicinal plant mixtures with reported anti-diabetic properties, including combinations of Acanthus montanus, Asystasia gangetica, Emilia coccinea, Hibiscus rosa-sinesis, Momordica charantia, and Vernonia amygdalina .

Current Research Findings

Recent scientific investigations have revealed several important aspects of 5-etienic acid and its derivatives.

Anti-inflammatory Studies

Research has evaluated the anti-inflammatory effects of 5-etienic acid derivatives on immune cells. Results have indicated significant reductions in inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions .

Neuroprotective Properties

Studies on the neuroprotective properties of certain 5-etienic acid derivatives have demonstrated their capacity to reduce oxidative stress markers in neuronal cell cultures. This finding suggests possible applications in treating neurodegenerative diseases characterized by oxidative damage .

Hormone Receptor Interactions

The specific binding profile of certain 5-etienic acid derivatives, particularly the acetoxy derivative, shows selective interaction with estrogen receptor subtypes. This selectivity could be valuable in developing targeted hormone therapies with fewer side effects than current treatments.

Role in Medicinal Plants

The identification of 5-etienic acid derivatives in traditional medicinal plant mixtures used for treating diabetes highlights the potential connection between traditional herbal remedies and specific bioactive compounds. These findings provide scientific validation for traditional medicinal practices and offer opportunities for further investigation of natural product chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume